6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one
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Overview
Description
6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a bromine atom at position 6 and a fluorobenzyl group at position 2, making it a unique derivative of pyridazinone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 3-hydroxy-2-pyridazinone.
Bromination: The bromination of 3-hydroxy-2-pyridazinone is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane.
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The bromine atom at position 6 can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could involve inhibition or activation of specific pathways, leading to desired therapeutic outcomes. Detailed studies on its binding affinity, selectivity, and pharmacokinetics would provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobenzyl)pyridazin-3(2H)-one: Lacks the bromine atom at position 6.
6-Bromo-2-benzylpyridazin-3(2H)-one: Lacks the fluorine atom in the benzyl group.
2-(2-Chlorobenzyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of fluorine in the benzyl group.
Uniqueness
6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency, selectivity, and overall effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
6-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-6-11(16)15(14-10)7-8-3-1-2-4-9(8)13/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFOEGWTFZPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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